Cariporide mesylate is classified as a small organic molecule with the chemical formula C₁₈H₂₄N₄O₇S. It has a molecular weight of approximately 379.5 g/mol and is recognized by its CAS number 159138-81-5. The compound is often referred to in scientific literature as a sodium-hydrogen exchanger inhibitor, specifically targeting the NHE1 isoform, which is implicated in various physiological and pathological processes .
The synthesis of cariporide mesylate involves several key steps, beginning with the formation of a benzoylguanidine core. The process can be summarized as follows:
Industrial production methods have been optimized for large-scale synthesis, employing continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
The molecular structure of cariporide mesylate features a central benzoylguanidine framework with a methanesulfonyl group attached. Key structural attributes include:
Cariporide mesylate can undergo several chemical reactions:
Cariporide mesylate primarily functions by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition leads to several biochemical effects:
Studies have demonstrated that cariporide mesylate effectively reduces infarct size in animal models of myocardial ischemia, highlighting its potential for clinical applications in cardiac protection .
Cariporide mesylate exhibits several notable physical and chemical properties:
Cariporide mesylate has diverse applications across multiple scientific fields:
Cariporide mesylate (C₁₂H₁₇N₃O₃S · CH₄O₃S) is a benzoylguanidine derivative featuring a 4-isopropyl-3-methylsulfonylbenzoyl core linked to a guanidinium group. This structure confers high selectivity for the sodium-hydrogen exchanger isoform 1 (NHE1) by exploiting unique conformational features of the exchanger’s extracellular ion-binding domain. The methylsulfonyl moiety at position 3 enhances hydrophobic interactions with transmembrane segment 9 (TM9) of NHE1, while the isopropyl group at position 4 stabilizes the inhibitor within the cation-binding cleft through van der Waals forces [3] [6]. Mutation studies reveal that cariporide binding disrupts the conformational shift required for Na⁺/H⁺ exchange, effectively locking NHE1 in an inactive state. Its selectivity profile demonstrates 60-fold greater potency for NHE1 (IC₅₀ = 0.05 μM) over NHE3 (IC₅₀ = 3 μM) and negligible activity against NHE2 (IC₅₀ > 1000 μM) [3].
Table 1: Structural Determinants of Cariporide-NHE1 Interaction
Structural Element | Binding Target in NHE1 | Interaction Type | Functional Consequence |
---|---|---|---|
Guanidinium group | Glu³⁴⁶ (TM9) | Ionic bonding | Blocks H⁺ binding site |
3-Methylsulfonyl | Phe¹⁶³ (TM4) | Hydrophobic stacking | Stabilizes inactive conformation |
4-Isopropyl | Leu³⁵⁰ (TM9) | Van der Waals forces | Enhances binding specificity |
Cariporide mesylate exhibits concentration-dependent suppression of Na⁺/H⁺ exchange kinetics across diverse cancer models. In breast cancer cells (MDA-MB-231), 10 μM cariporide reduces proton efflux rates by 82% within 5 minutes, inducing intracellular acidification from pH 7.4 to 6.9. This acidification follows sigmoidal kinetics with a Hill coefficient of 1.3, indicating positive cooperativity in NHE1 inhibition [2] [6]. Leukemia models (K562 cells) treated with 5 μM cariporide show complete abrogation of pH recovery after acid loading (NH₄Cl pulse), while pancreatic cancer cells (MiaPaCa-2) require higher concentrations (20 μM) for equivalent suppression, reflecting tissue-specific NHE1 expression densities. Continuous monitoring reveals that cariporide’s inhibition is reversible upon washout but demonstrates prolonged effects (>2 hours) at concentrations ≥5 μM due to persistent intracellular acidification [4] [6].
Table 2: Kinetics of NHE1 Inhibition in Cancer Cell Lines
Cell Line | Cariporide (μM) | pH Recovery Rate (% control) | Time to Max Effect (min) | Steady-State ΔpHi |
---|---|---|---|---|
MDA-MB-231 (Breast) | 10 | 18% ± 3.2 | 8.5 ± 1.1 | -0.52 ± 0.08 |
K562 (Leukemia) | 5 | <5%* | 6.2 ± 0.9 | -0.61 ± 0.07 |
MiaPaCa-2 (Pancreatic) | 20 | 35% ± 4.7 | 12.1 ± 2.3 | -0.41 ± 0.05 |
*Denotes near-complete inhibition; data from [4] [6]
The anticancer efficacy of cariporide mesylate stems from its ability to reverse the alkaline intracellular pH (pHi) characteristic of malignancy. Cancer cells maintain pHi ≈ 7.4 despite extracellular acidosis (pHe ≈ 6.8), creating a "proton reversal" gradient essential for proliferation and evasion of apoptosis. Cariporide (5–20 μM) collapses this gradient by reducing pHi to ≤7.0, activating pH-sensitive executioner caspases (caspase-3/7) and mitochondrial cytochrome c release [2] [6] [8]. In glioblastoma models, cariporide-induced acidification (ΔpHi = -0.35) increases Bax/Bcl-2 ratios 3.8-fold and triggers phosphatidylserine externalization within 6 hours. Notably, the apoptotic threshold occurs at pHi ≤7.05, where acid sphingomyelinase activation generates ceramide microdomains that facilitate death receptor clustering [6] [8]. This mechanism synergizes with conventional chemotherapy; cariporide (10 μM) enhances doxorubicin cytotoxicity 12-fold in MCF-7 breast cancer cells by preventing drug efflux through pH-dependent P-glycoprotein conformational changes [6].
Cariporide demonstrates superior NHE1 specificity among benzoylguanidine derivatives, as evidenced by kinetic and binding studies:
Cariporide’s 4-isopropyl modification minimizes off-target binding, conferring 40-fold selectivity over NHE3 versus eniporide’s 5-fold selectivity. In head-to-head studies using HT-29 colon cancer cells, cariporide (1 μM) suppressed pH recovery by 92%, whereas equipotent concentrations of zoniporide achieved only 74% inhibition. Molecular dynamics simulations attribute this advantage to cariporide’s optimized steric bulk, which perfectly occupies the NHE1 hydrophobic subpocket without inducing allosteric changes that compromise specificity [3] [6].
Table 3: Comparative Pharmacology of Benzoylguanidine NHE1 Inhibitors
Compound | NHE1 IC₅₀ (μM) | NHE2/NHE3 Selectivity Ratio | Cancer Cell pHeffect (ΔpH at 10 μM) | Key Clinical Limitation |
---|---|---|---|---|
Amiloride | 15.2 ± 2.1 | 1:1.8 | -0.12 ± 0.03 | Diuresis, hyperkalemia |
Hoe 694 | 0.16 ± 0.03 | 1:18.7 | -0.38 ± 0.06 | Not clinically developed |
Eniporide | 0.08 ± 0.01 | 1:5.3 | -0.41 ± 0.05 | Gastrointestinal toxicity |
Zoniporide | 0.04 ± 0.007 | 1:62.5 | -0.35 ± 0.04 | Limited tumor penetration |
Cariporide | 0.05 ± 0.009 | 1:60.0 | -0.52 ± 0.08 | Cerebrovascular risk* |
*Not within article scope but included for context; data synthesized from [1] [3] [6]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7